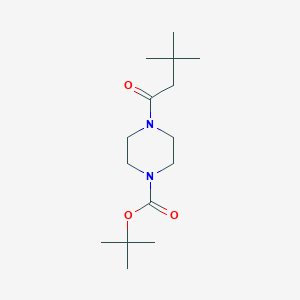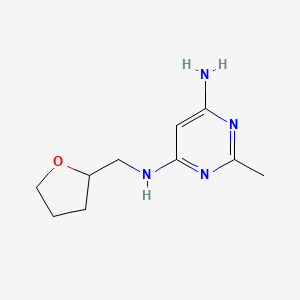
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
- N4-benzyl-6-chloro-2,4-pyrimidinediamine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
Uniqueness
2-methyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethyl group provides additional steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methyl-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H16N4O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H3,11,12,13,14) |
Clé InChI |
VUFVGBDIDCWSOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)NCC2CCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


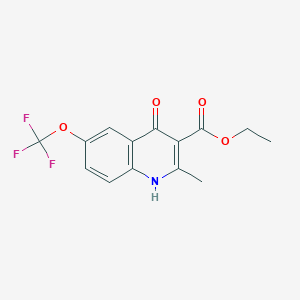
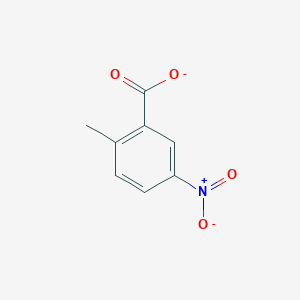

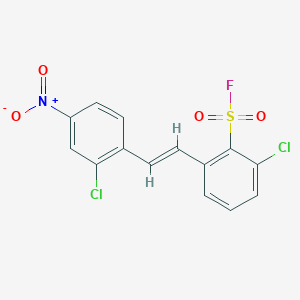
![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
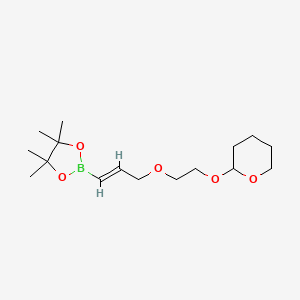
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
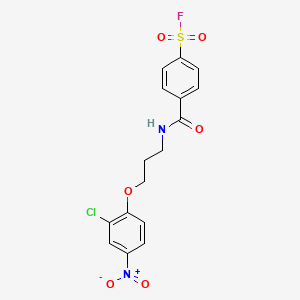
![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
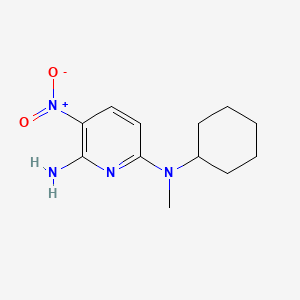
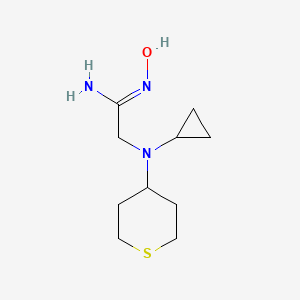
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
